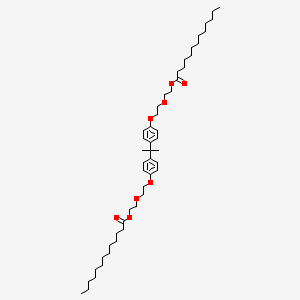
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a benzoyloxy group, and an amine group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl and benzoyloxy components. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds. For example, the hydroxyphenyl group can be synthesized through the hydroxylation of phenyl compounds, while the benzoyloxy group can be introduced via benzoylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions may vary depending on the specific nucleophile and substrate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and organic materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, as the compound's structure allows for interactions with specific biological targets.
Industry: The compound can be used in the production of specialty chemicals, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)-2-benzoyloxyethylamine hydrochloride: This compound has a similar structure but with a different position of the hydroxy group on the phenyl ring.
2-(3-Hydroxyphenyl)-2-benzoyloxyethanol:
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and interact with different biological targets makes it a valuable compound for research and industrial use.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its properties and applications, but its current uses highlight its importance in various fields.
Properties
CAS No. |
119610-70-7 |
|---|---|
Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[2-amino-1-(3-hydroxyphenyl)ethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO3.ClH/c16-10-14(12-7-4-8-13(17)9-12)19-15(18)11-5-2-1-3-6-11;/h1-9,14,17H,10,16H2;1H |
InChI Key |
XIJBPVPJFOSNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CN)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15190666.png)

